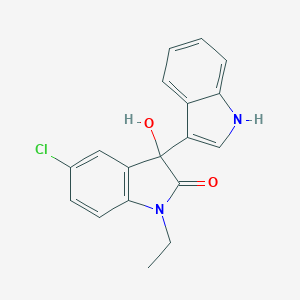
5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one, also known as C-1311, is a chemical compound that has been studied for its potential pharmaceutical applications. It belongs to the class of bisindolylmaleimides and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one is not fully understood. However, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival. Inhibition of PKC activity by this compound may contribute to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which may contribute to its anticancer effects. In addition, it has been found to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one in lab experiments is its potential as an anticancer agent. It has been found to exhibit potent anticancer activity in vitro, which may translate to in vivo studies. However, one limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one. One area of research could be to investigate its potential as a combination therapy with other anticancer agents. Another direction could be to study its effects on cancer stem cells, which are thought to play a role in cancer recurrence and metastasis. Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its pharmacokinetic properties for potential clinical use.
In conclusion, this compound is a chemical compound that has been studied for its potential as an anticancer agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one involves the reaction of 5-chloro-1-ethyl-3-hydroxyindole-2,3-dione with 1,2-diaminoethane in the presence of a catalyst. The resulting product is then treated with maleic anhydride to obtain this compound.
Applications De Recherche Scientifique
5-chloro-1-ethyl-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one has been studied for its potential as an anticancer agent. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C18H15ClN2O2 |
|---|---|
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
5-chloro-1-ethyl-3-hydroxy-3-(1H-indol-3-yl)indol-2-one |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-21-16-8-7-11(19)9-13(16)18(23,17(21)22)14-10-20-15-6-4-3-5-12(14)15/h3-10,20,23H,2H2,1H3 |
Clé InChI |
CWQWFVUFVSGSNQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(C1=O)(C3=CNC4=CC=CC=C43)O |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Cl)C(C1=O)(C3=CNC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272088.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272092.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272093.png)

![5-chloro-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272095.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272096.png)
![5-chloro-3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272097.png)
![3-hydroxy-4,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272099.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272108.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)